![molecular formula C11H17O6P B14477329 Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate CAS No. 67622-75-7](/img/structure/B14477329.png)
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound that contains both hydroxyl and phosphonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of phenylphosphonic dichloride with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The hydroxyl and phosphonate groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Used in the production of polyethylene terephthalate (PET) and has applications in the biomedical field.
Hydroxyphosphonates: Known for their stability and used in medicinal chemistry and industrial applications.
Uniqueness
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate is unique due to its combination of hydroxyl and phosphonate functional groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
67622-75-7 |
|---|---|
Molekularformel |
C11H17O6P |
Molekulargewicht |
276.22 g/mol |
IUPAC-Name |
2-[2-hydroxyethoxy-[hydroxy(phenyl)methyl]phosphoryl]oxyethanol |
InChI |
InChI=1S/C11H17O6P/c12-6-8-16-18(15,17-9-7-13)11(14)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
InChI-Schlüssel |
ZWKBZJYKMIXLKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(O)P(=O)(OCCO)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
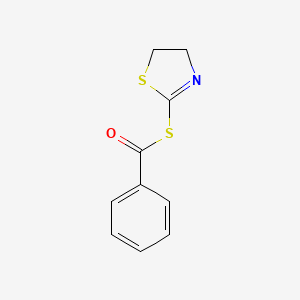
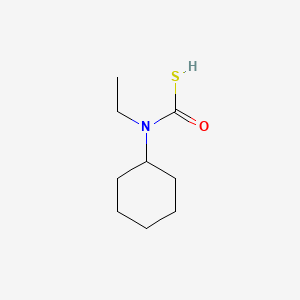


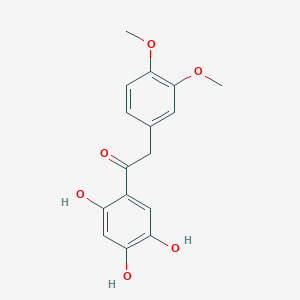

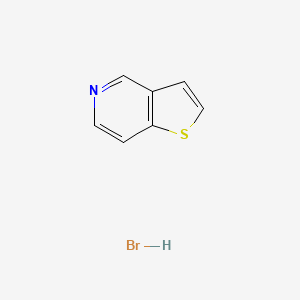
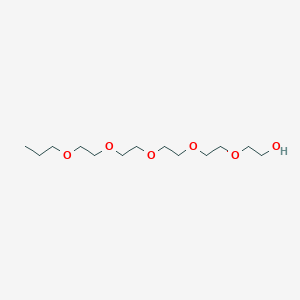


![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
